molecular formula C19H16N2O2 B11204607 Indazol-4-one, 3-(4-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-

Indazol-4-one, 3-(4-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-

Cat. No.: B11204607
M. Wt: 304.3 g/mol
InChI Key: ZKGCRBFARQBFSH-UHFFFAOYSA-N
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Description

3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique indazole core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism by which 3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is unique due to its indazole core structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C19H16N2O2/c22-15-11-9-13(10-12-15)19-18-16(7-4-8-17(18)23)20-21(19)14-5-2-1-3-6-14/h1-3,5-6,9-12,22H,4,7-8H2

InChI Key

ZKGCRBFARQBFSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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